molecular formula C19H19F4NO2 B213582 N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

货号 B213582
分子量: 369.4 g/mol
InChI 键: ZZQPYYCLXFBXBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. TAK-659 has been identified as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

作用机制

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells (5). Inhibition of these pathways leads to the induction of apoptosis in B-cells, resulting in tumor regression.
Biochemical and physiological effects:
N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases (6). This selectivity is important for minimizing potential side effects. In addition, N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development (7). In preclinical studies, N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been well-tolerated, with no significant toxicity observed (8).

实验室实验的优点和局限性

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has several advantages for lab experiments. Its selectivity for BTK makes it a valuable tool for studying the B-cell receptor signaling pathway. In addition, its good pharmacokinetic properties make it suitable for in vivo studies. However, the cost of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide may limit its use in some labs. Furthermore, the lack of availability of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide may also limit its use in some labs.

未来方向

For the development of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide include combination therapy and the treatment of other B-cell malignancies and autoimmune diseases.
References:
1. Kishimoto S, et al. Bioorg Med Chem Lett. 2016;26(22):5366-5371.
2. Honigberg LA, et al. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080.
3. Ponader S, et al. Blood. 2012;120(21): Abstract 363.
4. Tam CS, et al. Blood. 2015;126(23): Abstract 146.
5. Byrd JC, et al. N Engl J Med. 2013;369(1):32-42.
6. Liu Q, et al. Mol Cancer Ther. 2017;16(6):1203-1213.
7. Kishimoto S, et al. Bioorg Med Chem Lett. 2017;27(4):834-839.
8. Kishimoto S, et al. Cancer Sci. 2018;109(4):1179-1187.

合成方法

The synthesis of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials are commercially available and the synthesis can be carried out using standard organic chemistry techniques. The detailed synthesis method has been described in the literature (1).

科学研究应用

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cells (2). In vivo studies using mouse models of CLL and NHL have shown that N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide reduces tumor burden and prolongs survival (3,4). These findings suggest that N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has potential as a therapeutic agent for the treatment of B-cell malignancies.

属性

产品名称

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

分子式

C19H19F4NO2

分子量

369.4 g/mol

IUPAC 名称

N-(2-ethylphenyl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C19H19F4NO2/c1-2-14-7-3-4-9-16(14)24-17(25)15-8-5-6-13(10-15)11-26-12-19(22,23)18(20)21/h3-10,18H,2,11-12H2,1H3,(H,24,25)

InChI 键

ZZQPYYCLXFBXBQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)COCC(C(F)F)(F)F

规范 SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。